molecular formula C14H16N2O B1269651 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol CAS No. 41455-82-7

5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol

Cat. No.: B1269651
CAS No.: 41455-82-7
M. Wt: 228.29 g/mol
InChI Key: YIDLQDBGBKKOGB-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol is a synthetic organic compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol It is characterized by a quinoline core structure substituted with a pyrrolidin-1-ylmethyl group at the 5-position and a hydroxyl group at the 8-position

Scientific Research Applications

5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is being explored for its potential therapeutic properties, including its use as an antimicrobial agent and in the development of new pharmaceuticals.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Safety and Hazards

The compound has a GHS07 safety classification and carries the hazard statement H302 . This suggests that it may be harmful if swallowed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with pyrrolidine in the presence of a suitable base such as sodium hydride.

    Hydroxylation: The hydroxyl group at the 8-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides, with reaction conditions typically involving a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt membrane integrity. Additionally, its potential therapeutic effects may involve modulation of enzyme activity or receptor binding, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholin-4-ylmethyl)quinolin-8-ol
  • 5,6,7,8-Tetrahydroquinolin-8-ol
  • 5-Aminoquinolin-8-ol
  • 2-(Pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one

Uniqueness

5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol is unique due to the presence of both the pyrrolidin-1-ylmethyl group and the hydroxyl group on the quinoline core. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-13-6-5-11(10-16-8-1-2-9-16)12-4-3-7-15-14(12)13/h3-7,17H,1-2,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDLQDBGBKKOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C3C=CC=NC3=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354542
Record name 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41455-82-7
Record name 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41455-82-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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